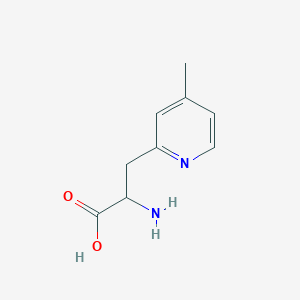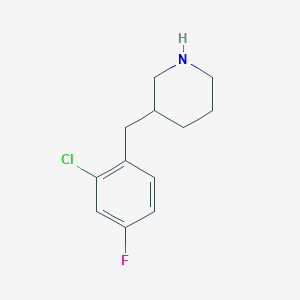
(S)-2-(1-Aminoethyl)-6-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Aminoethyl)-6-chlorophenol is a chiral primary amine with significant importance in various fields of chemistry and industry This compound is characterized by the presence of an amino group (-NH2) attached to an asymmetric carbon atom, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-6-chlorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which offer an environmentally benign route for the asymmetric synthesis of chiral amines . The reaction conditions often include mild temperatures and neutral pH, making the process efficient and sustainable.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high specificity and efficiency of transaminase enzymes to convert ketone substrates into the desired chiral amine with high enantiomeric excess . The use of biocatalysts also reduces the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted phenols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-2-(1-Aminoethyl)-6-chlorophenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Aminoethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which is then deprotonated to form a quinonoid intermediate. This intermediate undergoes further transformations to yield the final product . The stereospecificity of the reaction is governed by the enzyme’s active site, which ensures the formation of the desired enantiomer .
Comparación Con Compuestos Similares
(S)-2-(1-Aminoethyl)-6-chlorophenol can be compared with other chiral amines such as (S)-1-amino-1-phenylpropane and (S)-3-(1-aminoethyl)-phenol. These compounds share similar structural features but differ in their substituents and reactivity.
List of Similar Compounds
- (S)-1-amino-1-phenylpropane
- (S)-3-(1-aminoethyl)-phenol
- (S)-1-amino-2-phenylethane
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clave InChI |
DNSUJHRGQVMRRU-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)Cl)O)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




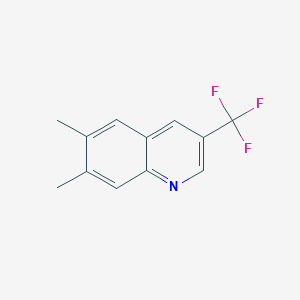
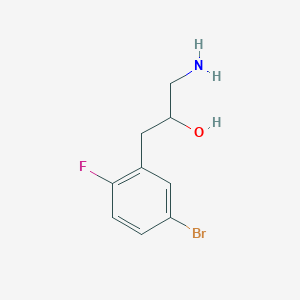
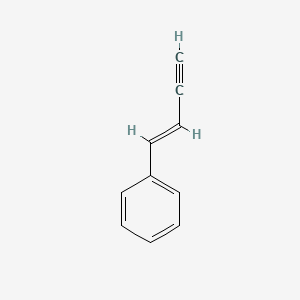


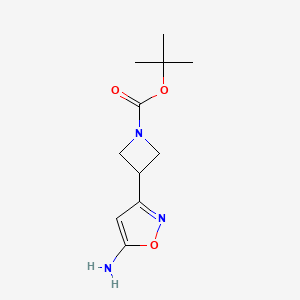

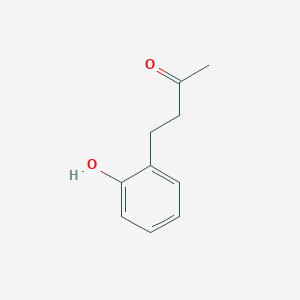
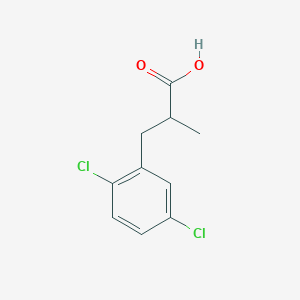
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
